molecular formula C16H22FNO5S B369259 Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate CAS No. 873589-31-2

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B369259
CAS No.: 873589-31-2
M. Wt: 359.4g/mol
InChI Key: RTFNLOGEONMFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a sulfonylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.

    Ethylation: The final step involves the ethylation of the compound using ethyl iodide or a similar reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate can be compared with other sulfonylpiperidine derivatives, such as:

  • Ethyl 1-(3-ethoxy-4-chlorophenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(3-ethoxy-4-bromophenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(3-ethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFNLOGEONMFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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